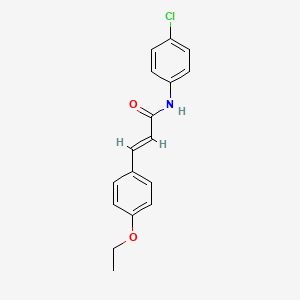
N-(4-chlorophenyl)-3-(4-ethoxyphenyl)acrylamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-chlorophenyl)-3-(4-ethoxyphenyl)acrylamide is a chemical compound that belongs to the class of acrylamides. It is commonly used in scientific research for its potential pharmacological properties. This compound has been found to exhibit a wide range of biological activities, including anti-inflammatory, anti-cancer, and anti-microbial properties.
作用機序
The mechanism of action of N-(4-chlorophenyl)-3-(4-ethoxyphenyl)acrylamide is not fully understood. However, it has been suggested that its anti-inflammatory properties are due to its ability to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6. Its anti-cancer properties are believed to be due to its ability to induce apoptosis in cancer cells through the activation of caspase-3 and caspase-9.
Biochemical and Physiological Effects:
N-(4-chlorophenyl)-3-(4-ethoxyphenyl)acrylamide has been found to exhibit a wide range of biochemical and physiological effects. It has been shown to inhibit the production of pro-inflammatory cytokines, induce apoptosis in cancer cells, and possess anti-microbial properties. Additionally, it has been found to inhibit the activity of COX-2, an enzyme involved in the production of pro-inflammatory prostaglandins.
実験室実験の利点と制限
One of the main advantages of using N-(4-chlorophenyl)-3-(4-ethoxyphenyl)acrylamide in lab experiments is its wide range of biological activities. It has been found to possess anti-inflammatory, anti-cancer, and anti-microbial properties, making it a versatile compound for scientific research. However, one of the limitations of using this compound in lab experiments is its potential toxicity. It has been found to be toxic to some cell lines at high concentrations, making it important to use appropriate safety precautions when handling this compound.
将来の方向性
There are several future directions for the study of N-(4-chlorophenyl)-3-(4-ethoxyphenyl)acrylamide. One potential direction is the development of novel drug formulations containing this compound for the treatment of inflammatory diseases, cancer, and microbial infections. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential toxicity. Finally, the development of new synthetic routes for the production of this compound may lead to the discovery of new analogs with improved pharmacological properties.
合成法
The synthesis of N-(4-chlorophenyl)-3-(4-ethoxyphenyl)acrylamide can be achieved through a multi-step process involving the reaction of 4-chlorobenzaldehyde with 4-ethoxybenzylamine, followed by the reaction of the resulting intermediate with acryloyl chloride. The final product can be obtained through purification by column chromatography.
科学的研究の応用
N-(4-chlorophenyl)-3-(4-ethoxyphenyl)acrylamide has been extensively studied for its potential pharmacological properties. It has been found to exhibit anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines. This compound has also been found to possess anti-cancer properties by inducing apoptosis in cancer cells. Additionally, it has been shown to possess anti-microbial properties against a variety of bacterial strains.
特性
IUPAC Name |
(E)-N-(4-chlorophenyl)-3-(4-ethoxyphenyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16ClNO2/c1-2-21-16-10-3-13(4-11-16)5-12-17(20)19-15-8-6-14(18)7-9-15/h3-12H,2H2,1H3,(H,19,20)/b12-5+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YMBRJSZMBFGKMQ-LFYBBSHMSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C=CC(=O)NC2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=CC=C(C=C1)/C=C/C(=O)NC2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

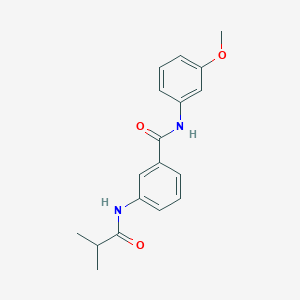
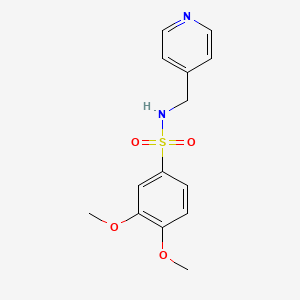
![N'-(1,3-benzodioxol-5-ylmethylene)bicyclo[4.1.0]heptane-7-carbohydrazide](/img/structure/B5833284.png)
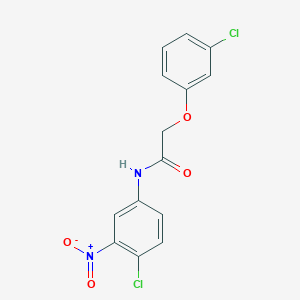
![4-{[(3,4-dimethoxyphenyl)sulfonyl]amino}benzamide](/img/structure/B5833294.png)
![2-methyl-N-{4-[(4-methyl-1-piperidinyl)carbonyl]phenyl}propanamide](/img/structure/B5833295.png)

![2-({5-bromo-2-[(2-chlorobenzyl)oxy]benzylidene}amino)-N-cyclopropyl-6-ethyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B5833326.png)
![acetaldehyde 5H-[1,2,4]triazino[5,6-b]indol-3-ylhydrazone](/img/structure/B5833329.png)
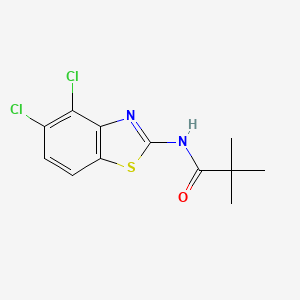

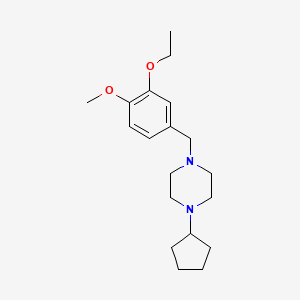
![1-methyl-5-{[(4-methyl-1-piperazinyl)methylene]amino}-1H-pyrazole-4-carbonitrile](/img/structure/B5833360.png)
![3-chloro-7-[(4-chlorobenzyl)oxy]-4-methyl-2H-chromen-2-one](/img/structure/B5833367.png)